molecular formula C11H10F3NO2 B6334595 Morpholino(2,4,6-trifluorophenyl)methanone CAS No. 1494144-82-9

Morpholino(2,4,6-trifluorophenyl)methanone

Cat. No.: B6334595
CAS No.: 1494144-82-9
M. Wt: 245.20 g/mol
InChI Key: TXIZHYZABKOJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(2,4,6-trifluorophenyl)methanone: is a chemical compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a morpholine ring attached to a trifluorophenyl group via a methanone linkage

Mechanism of Action

Target of Action

Morpholino(2,4,6-trifluorophenyl)methanone is a complex compound with a variety of potential targets. Morpholines, in general, have been observed to interact with various biological targets, including gene knockdown in frog or fish embryos .

Mode of Action

Morpholine derivatives have been observed to add smoothly at the double bond of certain compounds, forming corresponding morpholino derivatives . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Morpholine derivatives have been observed to participate in various chemical reactions, such as the addition at the double bond of certain compounds . This suggests that this compound may affect similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 24520 may influence its pharmacokinetic properties, as molecular weight can affect a compound’s absorption and distribution within the body.

Result of Action

Morpholine derivatives have been observed to cause phenotypes consistent with target-gene knockdown in frog or fish embryos , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound’s stability may vary depending on the environment, as it is shipped at room temperature in the continental us .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholino(2,4,6-trifluorophenyl)methanone typically involves the reaction of morpholine with 2,4,6-trifluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Morpholino(2,4,6-trifluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholino derivatives.

Scientific Research Applications

Morpholino(2,4,6-trifluorophenyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • Morpholino(2,4,5-trifluorophenyl)methanone
  • Morpholino(2,3,4-trifluorophenyl)methanone
  • Morpholino(3,4,5-trifluorophenyl)methanone

Comparison: Morpholino(2,4,6-trifluorophenyl)methanone is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and binding properties. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in biological assays, making it a valuable tool for research and development.

Properties

IUPAC Name

morpholin-4-yl-(2,4,6-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIZHYZABKOJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.